Cas no 947337-32-8 (tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate)
tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-(2-aminoethyl)-4-Thiomorpholinecarboxylic acid 1,1-dimethylethyl ester
- tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate
- TXMOKDKDMIRWPN-UHFFFAOYSA-N
- 1,1-Dimethylethyl 3-(2-aminoethyl)-4-thiomorpholinecarboxylate
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- MDL: MFCD21875435
- Inchi: 1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-6-7-16-8-9(13)4-5-12/h9H,4-8,12H2,1-3H3
- InChI Key: TXMOKDKDMIRWPN-UHFFFAOYSA-N
- SMILES: S1CCN(C(=O)OC(C)(C)C)C(C1)CCN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 241
- Topological Polar Surface Area: 80.9
tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B751073-10mg |
tert-Butyl 3-(2-Aminoethyl)thiomorpholine-4-carboxylate |
947337-32-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B751073-50mg |
tert-Butyl 3-(2-Aminoethyl)thiomorpholine-4-carboxylate |
947337-32-8 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B751073-100mg |
tert-Butyl 3-(2-Aminoethyl)thiomorpholine-4-carboxylate |
947337-32-8 | 100mg |
$ 295.00 | 2022-06-06 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14893-500MG |
tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate |
947337-32-8 | 95% | 500MG |
¥ 2,574.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14893-1G |
tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate |
947337-32-8 | 95% | 1g |
¥ 3,220.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14893-5G |
tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate |
947337-32-8 | 95% | 5g |
¥ 9,655.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14893-10G |
tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate |
947337-32-8 | 95% | 10g |
¥ 14,322.00 | 2023-04-12 | |
| Enamine | EN300-257076-0.05g |
tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate |
947337-32-8 | 95% | 0.05g |
$174.0 | 2024-06-18 | |
| Enamine | EN300-257076-0.1g |
tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate |
947337-32-8 | 95% | 0.1g |
$257.0 | 2024-06-18 | |
| Enamine | EN300-257076-0.25g |
tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate |
947337-32-8 | 95% | 0.25g |
$367.0 | 2024-06-18 |
tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate Suppliers
tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate
Comprehensive Overview of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate (CAS No. 947337-32-8)
tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate (CAS No. 947337-32-8) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. Its unique structural features, including the thiomorpholine core and tert-butyl carboxylate group, make it a valuable intermediate for drug discovery and development. This compound has garnered significant attention due to its potential applications in modulating biological targets, particularly in neurological and metabolic disorders.
The molecular structure of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate combines a sulfur-containing heterocycle with an amine-functionalized side chain, offering versatile reactivity for further derivatization. Researchers frequently employ this compound in the synthesis of small molecule inhibitors and receptor modulators, addressing current pharmaceutical challenges such as targeted therapy and precision medicine. Its stability under various conditions makes it particularly useful for multi-step synthetic routes.
In recent years, the demand for thiomorpholine derivatives like CAS No. 947337-32-8 has increased substantially, driven by growing interest in neuroprotective agents and metabolic regulators. The compound's ability to serve as a building block for blood-brain barrier permeable molecules has made it particularly relevant in Alzheimer's and Parkinson's disease research. Furthermore, its application in developing GPCR-targeted compounds aligns with current trends in personalized medicine and orphan drug development.
From a synthetic chemistry perspective, tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate offers several advantages. The tert-butyloxycarbonyl (Boc) protecting group provides excellent stability during reactions while allowing for selective deprotection when needed. This characteristic makes the compound particularly valuable in peptide mimetic synthesis and combinatorial chemistry approaches. Many researchers are exploring its use in creating fragment-based drug discovery libraries, responding to the pharmaceutical industry's need for diverse molecular scaffolds.
The compound's physicochemical properties, including its lipophilicity profile and hydrogen bonding capacity, contribute to its widespread use in medicinal chemistry. These features enable researchers to fine-tune drug-like properties while maintaining structural diversity. Current studies focus on optimizing the bioavailability of derivatives stemming from this scaffold, particularly for central nervous system targets. The presence of both hydrogen bond donors and acceptors in the molecule facilitates interactions with various biological targets.
Quality control and analytical characterization of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate typically involve advanced techniques such as HPLC-MS and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. Recent advancements in continuous flow chemistry have also enabled more efficient large-scale production of this intermediate, addressing the growing demand from contract research organizations and academic laboratories.
Environmental and safety considerations for handling CAS No. 947337-32-8 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper chemical storage and waste disposal procedures should always be observed. The compound's stability profile makes it suitable for standard laboratory environments, contributing to its popularity as a research chemical.
Future research directions for thiomorpholine-based compounds like this one include exploration of their metal-chelating properties and potential applications in theranostic agents. The scientific community continues to investigate novel synthetic routes to access structurally diverse analogs, particularly for addressing emerging therapeutic needs in age-related diseases and rare genetic disorders. The compound's versatility ensures its ongoing relevance in cutting-edge pharmaceutical research.
For researchers seeking reliable sources of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate, several specialized chemical suppliers offer the compound with varying purity grades and packaging options. Proper documentation including certificates of analysis and material safety data sheets should always accompany purchases to ensure compliance with research standards and regulations.
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